Caprenin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

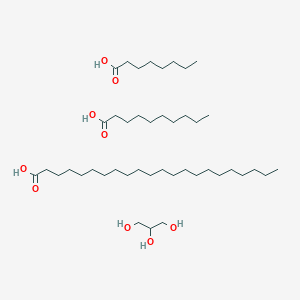

Caprenin is a synthetic fat substitute designed to reduce the caloric content in food products. It consists of a glycerol backbone esterified with a unique combination of fatty acids, specifically behenic acid (C22:0), capric acid (C10:0), and caprylic acid (C8:0). This composition allows Caprenin to provide approximately 4 kilocalories per gram, which is about half the energy content of traditional fats and oils due to its incomplete absorption in the human digestive system. Initially developed by Procter & Gamble, Caprenin was intended as a cocoa butter alternative but faced challenges in usage and was withdrawn from the market in the mid-1990s due to concerns over its impact on serum cholesterol levels .

Caprenin is synthesized through a chemical reaction involving glycerol and specific fatty acids. The process typically includes:

- Esterification: Glycerol is reacted with behenic acid, capric acid, and caprylic acid under controlled conditions to form triacylglycerols.

- Purification: The resulting mixture is purified to isolate Caprenin from unreacted materials and by-products.

- Characterization: The final product undergoes various analytical techniques (e.g., gas chromatography) to confirm its composition and purity.

This synthetic approach allows for precise control over the fatty acid composition, tailoring Caprenin’s properties for specific applications in food products .

Caprenin has been primarily used as a fat substitute in various food products, particularly:

- Confectionery Coatings: It serves as a reduced-calorie alternative to cocoa butter in chocolates and coatings.

- Soft Candies: Utilized in formulations where lower fat content is desirable without sacrificing texture or mouthfeel.

- Baked Goods: Occasionally included in recipes for muffins and other baked items to lower caloric density .

Despite its initial promise, Caprenin's market presence diminished due to concerns over health implications.

Several compounds share structural or functional similarities with Caprenin. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Olestra | A fat substitute made from sucrose and fatty acids. | Not absorbed by the body; can cause gastrointestinal issues. |

| Salatrim | A blend of short- and long-chain fatty acids derived from triglycerides. | Provides fewer calories than traditional fats; used in baked goods. |

| Maltodextrin | A polysaccharide used as a thickener or filler. | Lower calorie content; primarily used for texture rather than fat replacement. |

| Caprylic/Capric Triglyceride | A mixture of medium-chain triglycerides derived from coconut oil or palm kernel oil. | Easily absorbed; often used in cosmetics and dietary supplements rather than food products. |

Caprenin's uniqueness lies in its specific combination of fatty acids that mimic the sensory properties of traditional fats while offering reduced caloric content without complete absorption by the body .

Molecular Formula (C43H88O9) and Weight (749.2 g/mol)

Caprenin exhibits a distinct molecular formula of C43H88O9 with a precisely determined molecular weight of 749.2 grams per mole [1]. This molecular composition reflects the compound's complex triglyceride structure, incorporating both medium-chain and very long-chain fatty acid components within a single glycerol backbone [1]. The compound is catalogued in chemical databases under the Chemical Abstracts Service registry number 138184-95-9, with alternative nomenclature including Carprenin and the Unique Ingredient Identifier 3M542Z58T5 [1].

The molecular weight determination has been computed through advanced analytical methods, with PubChem calculations confirming the precise value of 749.2 grams per mole [1]. This molecular mass positions Caprenin within the range of structured triglycerides designed for specific functional applications in food systems [8]. The compound's exact mass has been determined as 748.64283438 Daltons, providing additional precision for analytical identification purposes [1].

Structural Composition and Glyceride Architecture

Caprenin represents a synthetic triglyceride characterized by its unique glyceride architecture, wherein three distinct fatty acid moieties are esterified to a single glycerol backbone [8]. The compound functions as a randomized triglyceride, meaning the fatty acid constituents are distributed in a non-specific pattern across the sn-1, sn-2, and sn-3 positions of the glycerol molecule [9]. This randomized distribution distinguishes Caprenin from naturally occurring triglycerides, which typically exhibit more structured fatty acid positioning [9].

The glyceride architecture of Caprenin incorporates both medium-chain fatty acids, specifically caprylic acid and capric acid, alongside very long-chain fatty acids, predominantly behenic acid [9]. This structural arrangement creates a unique triglyceride profile that combines the rapid metabolic characteristics of medium-chain fatty acids with the limited absorption properties of very long-chain fatty acids [5]. The compound's structural composition has been confirmed through regiospecific analysis, demonstrating that the original triglyceride structure tends to be retained during digestion and absorption processes [9].

Research findings indicate that during enzymatic hydrolysis, Caprenin maintains its fundamental structural integrity, with fatty acids recovered in lymphatic fat tending to occupy similar glyceride positions as in the administered compound [9]. The structural composition analysis reveals that caprylic acid exhibits moderate enrichment at the sn-2 position with 41% abundance, capric acid demonstrates random distribution with 33% abundance, and behenic acid shows moderate underrepresentation at the sn-2 position with 25% abundance [9].

Component Fatty Acids Analysis

The fatty acid composition of Caprenin represents a carefully engineered balance of medium-chain and very long-chain saturated fatty acids [5]. Analytical studies have identified the primary components as caprylic acid, capric acid, and behenic acid, with minor constituents including arachidic acid and lignoceric acid [5]. This composition profile directly influences the compound's physical properties, digestibility characteristics, and functional performance in food applications [5].

Caprylic Acid (C8:0) Composition

Caprylic acid constitutes approximately 21.8% of Caprenin's total fatty acid composition by weight [9]. This medium-chain fatty acid, systematically known as octanoic acid, contributes significantly to the compound's unique metabolic profile [10]. The presence of caprylic acid in Caprenin's structure provides rapid energy availability through direct portal circulation transport to the liver, bypassing the typical lymphatic absorption pathway associated with longer-chain fatty acids [9].

Research demonstrates that caprylic acid derived from Caprenin exhibits a lymphatic recovery rate of approximately 3.9% over a 24-hour period in experimental subjects [9]. This low lymphatic recovery reflects the compound's preferential absorption through the portal vein system, characteristic of medium-chain fatty acids [9]. The caprylic acid component undergoes rapid metabolism, contributing to the reduced caloric density of Caprenin compared to conventional triglycerides [5].

Gas chromatographic analysis confirms that caprylic acid maintains its structural integrity during the synthesis process of Caprenin, with no significant degradation or modification observed [5]. The fatty acid exhibits moderate enrichment at the sn-2 position of the glycerol backbone, indicating some degree of positional specificity during the randomization process [9].

Capric Acid (C10:0) Distribution

Capric acid represents approximately 24.8% of Caprenin's fatty acid profile, making it one of the major constituents of the compound [9]. This ten-carbon saturated fatty acid, also known as decanoic acid, exhibits random distribution across the three positions of the glycerol molecule [9]. The distribution pattern of capric acid contributes to the overall structural integrity and functional properties of Caprenin [9].

Analytical investigations reveal that capric acid from Caprenin demonstrates a lymphatic recovery rate of 17.8% over 24 hours, which approximates the recovery patterns observed with coconut oil at 16.3% [9]. This similarity in recovery rates suggests that the incorporation of capric acid into Caprenin's structure does not significantly alter its absorption characteristics compared to naturally occurring sources [9].

The capric acid component exhibits approximately 33% abundance at the sn-2 position, indicating random distribution across the glycerol backbone [9]. This distribution pattern supports the characterization of Caprenin as a randomized triglyceride, where fatty acid positioning does not follow the structured patterns typical of natural fats [9]. The random distribution of capric acid contributes to the compound's unique physical and thermal properties [9].

Behenic Acid (C22:0) Integration

Behenic acid constitutes the largest single component of Caprenin, representing approximately 42.5% of the total fatty acid composition [9]. This very long-chain saturated fatty acid, systematically known as docosanoic acid, significantly influences the compound's absorption characteristics and caloric value [5]. The high proportion of behenic acid in Caprenin's structure directly contributes to the reduced energy density of the compound [5].

Research findings demonstrate that behenic acid from Caprenin exhibits limited absorption, with only 28.8% ± 4.4% absorbed over the measurement period [5]. This reduced absorption rate contrasts markedly with the 55.4% absorption observed for behenic acid from peanut oil, indicating that the structured lipid format of Caprenin further restricts the bioavailability of this very long-chain fatty acid [9].

The integration of behenic acid into Caprenin's structure involves its distribution across the glycerol backbone, with the compound showing moderate underrepresentation at the sn-2 position with 25% abundance [9]. This positional distribution affects the compound's crystallization behavior and thermal properties, contributing to its functional similarity to cocoa butter [8]. The behenic acid component provides structural stability to Caprenin while maintaining the desired reduction in caloric availability [5].

Physical and Chemical Characteristics

Melting Points and Phase Behavior

Caprenin exhibits complex melting behavior and phase characteristics that are directly influenced by its unique fatty acid composition and triglyceride structure [8]. The compound demonstrates melting properties that are specifically engineered to mimic those of cocoa butter, making it suitable for confectionery applications [8]. The melting behavior of Caprenin reflects the combined thermal characteristics of its constituent fatty acids, with the medium-chain components providing lower melting fractions and the very long-chain components contributing to higher melting fractions [27].

The phase behavior of Caprenin involves multiple crystalline forms, typical of complex triglyceride systems [25]. Research on similar structured triglycerides indicates that compounds containing both medium-chain and long-chain fatty acids exhibit polymorphic behavior, with different crystal forms appearing depending on cooling and heating rates [25]. The crystallization mechanisms in Caprenin likely involve the formation of multiple phases, with the medium-chain fatty acids contributing to less stable polymorphs and the behenic acid component promoting more stable crystal structures [25].

Thermal analysis studies suggest that Caprenin's melting point characteristics are influenced by its fatty acid composition, with the melting temperature range being specifically designed to match cocoa butter functionality . The compound's phase behavior during heating and cooling cycles demonstrates the complex interactions between its different fatty acid components, resulting in thermal properties that support its intended applications in confectionery products [27].

Thermal Properties Relative to Cocoa Butter

The thermal properties of Caprenin have been specifically engineered to provide functional equivalence to cocoa butter in confectionery applications [8] [15]. Comparative analysis indicates that Caprenin exhibits melting characteristics that closely approximate those of cocoa butter, making it suitable as a substitute in chocolate and confectionery formulations [15]. The compound's thermal profile reflects the careful balance of fatty acid components designed to replicate the desired melting behavior and textural properties [8].

Research findings demonstrate that Caprenin's thermal characteristics enable its use as a cocoa butter substitute, with similar melting points and crystallization behavior [27]. The compound exhibits thermal stability appropriate for confectionery processing, with phase behavior that supports the formation of stable crystal structures necessary for product quality [15]. The thermal properties of Caprenin are particularly important for maintaining the desired texture and mouthfeel characteristics in confectionery applications [8].

Differential scanning calorimetry studies of structured triglycerides similar to Caprenin reveal complex thermal transitions that reflect the multiple fatty acid components [26]. The thermal analysis shows that compounds containing both medium-chain and long-chain fatty acids exhibit multiple melting peaks, corresponding to different fractions with varying thermal stabilities [29]. These thermal characteristics position Caprenin as an effective functional replacement for cocoa butter in specific food applications [8].

Data Tables

Table 1: Chemical and Physical Properties of Caprenin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C43H88O9 | PubChem [1] |

| Molecular Weight | 749.2 g/mol | PubChem [1] |

| Component Fatty Acids | Caprylic (C8:0), Capric (C10:0), Behenic (C22:0) | Peters et al. [5] |

| Caprylic Acid (C8:0) Composition | ~21.8% | Webb & Sanders [9] |

| Capric Acid (C10:0) Composition | ~24.8% | Webb & Sanders [9] |

| Behenic Acid (C22:0) Composition | ~42.5% | Webb & Sanders [9] |

| Other Fatty Acids | Arachidic (C20:0) ~3.8%, Lignoceric (C24:0) ~0.7% | Peters et al. [5] |

| Physical State | Solid at room temperature | DrugFuture [8] |

| Melting Point Range | Similar to cocoa butter | Multiple sources |

| Caloric Value | 5 kcal/g (compared to 9 kcal/g for conventional fats) | Peters et al. [5] |

Table 2: Fatty Acid Components and Absorption Characteristics

| Fatty Acid | Chain Length | Classification | Absorption Rate (%) | Source |

|---|---|---|---|---|

| Caprylic Acid (C8:0) | 8 carbons | Medium-chain fatty acid | ~98% (estimated from literature) | Webb & Sanders [9] |

| Capric Acid (C10:0) | 10 carbons | Medium-chain fatty acid | ~98% (estimated from literature) | Webb & Sanders [9] |

| Arachidic Acid (C20:0) | 20 carbons | Very long-chain fatty acid | 41.6 ± 3.6 | Peters et al. [5] |

| Behenic Acid (C22:0) | 22 carbons | Very long-chain fatty acid | 28.8 ± 4.4 | Peters et al. [5] |

| Lignoceric Acid (C24:0) | 24 carbons | Very long-chain fatty acid | 14.8 ± 3.9 | Peters et al. [5] |

Industrial Production Methodologies

Caprenin represents a structured lipid comprising a unique combination of medium-chain fatty acids (caprylic acid and capric acid) and very long-chain saturated fatty acids (primarily behenic acid) esterified to a glycerol backbone [1] [2]. The industrial synthesis of this synthetic triglyceride employs multiple production methodologies, each offering distinct advantages and limitations for commercial-scale manufacturing.

Chemical Interesterification remains the predominant industrial production method for Caprenin synthesis. This approach utilizes alkaline catalysts, typically sodium methoxide or potassium methoxide, to facilitate the random rearrangement of fatty acids on the glycerol backbone [3] [4]. The process operates at elevated temperatures ranging from 60-100°C for durations of 1-4 hours, enabling efficient conversion rates and high product yields [5]. The chemical method provides significant advantages including random fatty acid distribution, high processing efficiency, and low production costs relative to alternative methodologies [3]. However, this approach presents limitations including exposure to high reaction temperatures and the inability to control specific positional distribution of fatty acids on the glycerol molecule [4] [6].

Enzymatic Interesterification represents an alternative production pathway utilizing lipase enzymes to catalyze the rearrangement of fatty acyl groups. This methodology employs immobilized lipases, particularly those derived from Rhizomucor miehei and Rhizopus oryzae, under milder reaction conditions of 45-70°C for extended periods of 6-24 hours [3] [7]. The enzymatic approach offers position-specific control over fatty acid placement, operates under mild reaction conditions without generating trans fatty acids, and provides enhanced selectivity compared to chemical methods [3]. Enzymatic production faces challenges including higher catalyst costs, longer reaction times, and increased complexity in process optimization [7] [8].

Direct Esterification constitutes a third production methodology involving the direct reaction of glycerol with individual fatty acids using acid catalysts. This process typically operates at temperatures of 60-100°C for 1-3 hours, providing direct synthesis pathways, simplified processing steps, and high product yields . The limitations of direct esterification include limited selectivity for specific fatty acid positioning and harsh reaction conditions requiring careful process control [10].

The industrial production of Caprenin commonly employs a combination of coconut oil-derived medium-chain fatty acids and rapeseed oil-derived behenic acid as starting materials [2] [11]. The manufacturing process involves preliminary fat extraction followed by interesterification reactions to achieve the desired fatty acid composition and distribution [11] [5].

Fatty Acid Positioning on Glycerol Backbone

The structural architecture of Caprenin demonstrates specific patterns of fatty acid distribution across the three stereospecific positions (sn-1, sn-2, and sn-3) of the glycerol backbone, which significantly influences both the physical properties and metabolic behavior of this structured lipid [12] [13].

Caprylic Acid Distribution exhibits a moderately enriched presence at the sn-2 position with approximately 41% abundance, while demonstrating random distribution patterns at the sn-1 and sn-3 positions [12]. This positioning facilitates rapid absorption through the intestinal mucosa and direct transport to the liver via portal circulation for immediate metabolic utilization [14].

Capric Acid Positioning shows random distribution across all three glycerol positions with approximately 33% abundance at the sn-2 position, consistent with statistical expectations for random interesterification processes [12]. The uniform distribution pattern contributes to the rapid metabolic processing characteristic of medium-chain fatty acids in Caprenin [14] [15].

Behenic Acid Localization demonstrates preferential exclusion from the sn-1 position while being moderately underrepresented at the sn-2 position with 25% abundance [12]. The very long-chain behenic acid shows preferential incorporation at the sn-3 position, which significantly impacts its digestibility and absorption characteristics [12] [13]. This positional preference results in limited absorption of behenic acid, with only 28.8% being absorbed during digestion compared to the readily absorbed medium-chain components [14].

The stereospecific positioning of fatty acids in Caprenin directly influences its caloric value, providing approximately 5 kilocalories per gram compared to 9 kilocalories per gram for conventional dietary triglycerides [14] [15]. This reduced caloric density results from the combination of rapidly metabolized medium-chain fatty acids and poorly absorbed very long-chain saturated fatty acids [14].

Analysis of lymphatic fat recovery following Caprenin consumption reveals that the fatty acid distribution pattern remains relatively stable during digestion and absorption processes, with neat-to-lymph fatty acid proportion ratios of 0.90, 0.85, and 0.67 for caprylic, capric, and behenic acids, respectively [12]. These ratios indicate minimal structural rearrangement during the digestive process, preserving the intended metabolic characteristics of the structured lipid.

Quality Analysis and Structural Verification Techniques

Comprehensive quality control and structural verification of Caprenin requires the implementation of multiple analytical methodologies to ensure product consistency, purity, and compliance with specifications. The complex nature of this structured lipid necessitates sophisticated analytical approaches capable of determining fatty acid composition, positional distribution, and molecular integrity [1] [16].

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the primary analytical technique for fatty acid composition analysis in Caprenin. This methodology requires preliminary derivatization of fatty acids to methyl or ethyl esters through transesterification reactions using sodium methoxide or boron trifluoride-methanol [17] [18]. The GC-MS approach provides exceptional quantitative capability with detection limits of 0.1% of total fatty acids, enabling accurate determination of caprylic, capric, and behenic acid proportions [19] [20]. The technique offers comprehensive identification of fatty acid species based on characteristic fragmentation patterns and retention times, providing reliable compositional data essential for quality verification [20] [21].

High Performance Liquid Chromatography (HPLC) enables separation and quantification of intact triacylglycerol molecular species without requiring chemical derivatization. The methodology employs reversed-phase chromatography with C18 columns and differential refractive index detection to achieve separation based on equivalent carbon number and degree of unsaturation [22]. HPLC analysis provides detection limits ranging from 0.01-1 μg/mL and offers good quantitative capability for determining molecular species distribution in Caprenin samples [23] [24]. This technique proves particularly valuable for monitoring the presence of intermediate diacylglycerols and unreacted starting materials that may impact product quality [22].

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive structural elucidation and positional analysis capabilities for Caprenin characterization. Both ¹H-NMR and ¹³C-NMR techniques enable determination of fatty acid positioning on the glycerol backbone and verification of molecular integrity [25] [26]. The methodology requires minimal sample preparation and operates at sub-millimolar concentration ranges, offering good quantitative capability for structural verification [25]. NMR analysis proves essential for confirming the stereospecific distribution of fatty acids and detecting any structural anomalies resulting from processing conditions [26].

Differential Scanning Calorimetry (DSC) characterizes the thermal properties of Caprenin, including melting point, crystallization behavior, and polymorphic transitions. This technique provides direct analysis capabilities with temperature resolution of ±0.1°C, enabling assessment of physical properties that influence functionality and stability [27] [28]. DSC analysis proves valuable for quality control by detecting variations in thermal behavior that may indicate compositional changes or processing irregularities [27].

Fourier Transform Infrared Spectroscopy (FTIR) offers rapid identification of functional groups and molecular fingerprinting capabilities for Caprenin samples. The technique provides direct analysis without sample preparation requirements and enables detection of functional groups present at concentrations exceeding 1% [27]. FTIR analysis serves as a complementary technique for initial screening and identity confirmation, particularly valuable for detecting potential adulterants or processing contaminants [27].

The implementation of multiple analytical techniques provides comprehensive quality assurance through cross-validation of results and enhanced reliability of compositional and structural data. The combination of chromatographic, spectroscopic, and thermal analytical methods ensures thorough characterization of Caprenin products and maintains consistency with established specifications for this structured lipid [27] [7].

Advanced analytical protocols incorporate method validation parameters including selectivity, accuracy, precision, and detection limits to ensure reliable and reproducible results [23]. The analytical methodology must account for the unique compositional characteristics of Caprenin, particularly the presence of very long-chain fatty acids that may require specialized extraction and derivatization procedures [19] [18].

Tables

| Production Method | Catalyst Type | Reaction Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical Interesterification | Chemical (alkaline) | 60-100°C | 1-4 hours | Random distribution, High efficiency, Low cost | High temperature, Random fatty acid distribution |

| Enzymatic Interesterification | Enzymatic (lipases) | 45-70°C | 6-24 hours | Position-specific, Mild conditions, No trans fats | Higher cost, Longer reaction time |

| Direct Esterification | Chemical (acid) | 60-100°C | 1-3 hours | Direct synthesis, Simple process, High yield | Limited selectivity, Harsh conditions |

Table 1: Caprenin Industrial Production Methodologies

| Fatty Acid | Typical Percentage | sn-1 Position | sn-2 Position | sn-3 Position | Metabolic Fate |

|---|---|---|---|---|---|

| Caprylic acid (C8:0) | 21.8% [14] | Random distribution | 41% abundance [12] | Random distribution | Rapid absorption, Portal circulation [14] |

| Capric acid (C10:0) | 24.8% [14] | Random distribution | 33% abundance [12] | Random distribution | Rapid absorption, Portal circulation [14] |

| Behenic acid (C22:0) | 42.5% [14] | Preferentially excluded [12] | 25% abundance [12] | Preferentially included [12] | Limited absorption (28.8%) [14] |

Table 2: Fatty Acid Positioning on Glycerol Backbone in Caprenin

| Analytical Technique | Primary Application | Detection Limit | Sample Preparation | Quantitative Capability | Structural Information |

|---|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fatty acid composition analysis | 0.1% of total fatty acids [19] | Methylation/ethylation required [17] | Excellent [20] | Fatty acid identity and abundance [20] |

| High Performance Liquid Chromatography (HPLC) | Triacylglycerol separation and quantification | 0.01-1 μg/mL [23] | Direct injection possible [22] | Good [24] | Molecular species distribution [22] |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and positional analysis | Sub-millimolar concentrations [25] | Minimal preparation [26] | Good [25] | Positional and stereochemical details [26] |

| Differential Scanning Calorimetry (DSC) | Thermal properties characterization | Temperature transitions ±0.1°C [27] | Direct analysis [27] | Limited [27] | Physical state transitions [27] |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group identification | Functional groups >1% [27] | Direct analysis [27] | Limited [27] | Molecular fingerprinting [27] |